molecular formula C5H3ClN2O B152826 5-PYRIMIDINECARBONYL CHLORIDE CAS No. 40929-48-4

5-PYRIMIDINECARBONYL CHLORIDE

Cat. No.: B152826
CAS No.: 40929-48-4
M. Wt: 142.54 g/mol
InChI Key: NFKXXURQUMEXDJ-UHFFFAOYSA-N
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Description

5-PYRIMIDINECARBONYL CHLORIDE: is an organic compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 this compound is a derivative of pyrimidine, where a carbonyl chloride group is attached to the fifth position of the ring

Mechanism of Action

Target of Action

Pyrimidine-5-carbonyl chloride, like other pyrimidine derivatives, is known to interact with several targets in the body. The primary targets of pyrimidine derivatives are often enzymes involved in cellular processes. For instance, pyrimidine derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2) , a protein kinase involved in the regulation of the cell cycle . Additionally, pyrimidine derivatives have been reported to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) , both of which play crucial roles in inflammation and cancer progression .

Mode of Action

For instance, they can suppress the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of Prostaglandin E2 (PGE2), a key mediator of inflammation .

Biochemical Pathways

Pyrimidine-5-carbonyl chloride, like other pyrimidine derivatives, is likely to affect several biochemical pathways. Pyrimidine synthesis and metabolism play major roles in controlling embryonic and fetal development and organogenesis . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies .

Pharmacokinetics

Pyrimidine analogues are generally considered prodrugs and need to be activated within the cell . The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .

Result of Action

The result of the action of Pyrimidine-5-carbonyl chloride is likely to depend on its specific targets and mode of action. Generally, the inhibition of target enzymes by pyrimidine derivatives can lead to a variety of cellular effects. For instance, the inhibition of CDK2 can disrupt the cell cycle, potentially leading to the death of cancer cells . Similarly, the dual inhibition of EGFR and COX-2 can have anti-inflammatory and anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-PYRIMIDINECARBONYL CHLORIDE can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions. The reaction typically proceeds as follows: [ \text{Pyrimidine-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of pyrimidine-5-carbonyl chloride may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 5-PYRIMIDINECARBONYL CHLORIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous base, pyrimidine-5-carbonyl chloride can hydrolyze to form pyrimidine-5-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazides and hydroxamic acids.

Common Reagents and Conditions:

    Amines: React with pyrimidine-5-carbonyl chloride to form amides under mild conditions.

    Alcohols: React to form esters, often in the presence of a base such as pyridine.

    Thiols: React to form thioesters, typically under basic conditions.

Major Products Formed:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

Chemistry: 5-PYRIMIDINECARBONYL CHLORIDE is used as a building block in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the preparation of pyrimidine-based pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, pyrimidine-5-carbonyl chloride is utilized in the synthesis of bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. Its derivatives have shown potential in inhibiting specific enzymes and receptors involved in disease pathways.

Industry: In the material science industry, pyrimidine-5-carbonyl chloride is employed in the synthesis of functional materials, such as polymers and dyes

Comparison with Similar Compounds

    Pyrimidine-5-carboxylic acid: The parent compound of pyrimidine-5-carbonyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.

    Pyrimidine-4-carbonyl chloride: A structural isomer with the carbonyl chloride group at the fourth position of the pyrimidine ring.

    Pyrimidine-2-carbonyl chloride: Another structural isomer with the carbonyl chloride group at the second position of the pyrimidine ring.

Uniqueness: 5-PYRIMIDINECARBONYL CHLORIDE is unique due to its specific reactivity profile and the position of the carbonyl chloride group on the pyrimidine ring. This positioning influences its chemical behavior and the types of reactions it can undergo, making it a valuable intermediate in the synthesis of diverse pyrimidine derivatives.

Properties

IUPAC Name

pyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5(9)4-1-7-3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKXXURQUMEXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578777
Record name Pyrimidine-5-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40929-48-4
Record name Pyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-5-carbonyl chloride
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Synthesis routes and methods I

Procedure details

The titled compound was prepared according to the procedure of Method D using 3,4-difluoro-N′-hydroxybenzimidamide (Tyger) and pyrimidine-5-carbonyl chloride. The pyrimidine-5-carbonyl chloride was prepared by the reaction of pyrimidine-5-carboxylic acid (Maybridge, 138 mg, 1.0 mmol) with oxalyl chloride (Aldrich, 2 M, in CH2Cl2, 1.0 mL, 2.0 mmol) and a drop of dimethylformamide at room temperature over 1 hour with subsequent removal of volatiles under reduced pressure. 1H NMR (300 MHz, DMSO-d6) δ 7.72 (dt, J=10.5, 8.5 Hz, 1 H), 7.94-8.05 (m, 1 H), 8.11 (ddd, J=10.9, 7.7, 2.0 Hz, 1 H), 8.12 (none, 1H), 9.51 (s, 1 H), 9.54 (s, 2 H) ppm; MS (DCI/NH3) m/z 261 (M+H)+.
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Synthesis routes and methods II

Procedure details

(±)-trans-2-Methyl-1-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide was made following general procedure A, substituting pyrimidine-5-carbonyl chloride for 4-trifluoromethyl-benzoyl chloride. Pyrimidine-5-carbonyl chloride was prepared by reaction of pyrimidine-5-carboxylic acid with oxalyl chloride and dimethylformamide in methylene chloride. The crude 2-methyl-1-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)ethyl-amide was isolated as a mixture of cis and trans isomers. Purification by silica gel chromatography (2% methanol/methylene chloride) yielded (±)-trans-2-methyl-1-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydro-quinoline-4-carboxylic acid (4-chloro-phenyl)-ethyl-amide (44%). 1H-NMR (CDCl3) δ: 1.02-1.18 (m, 6H), 1.65-1.75 (m, 1H), 2.50-2.60 (m, 1H), 3.60-3.70 (m, 1H), 3.80 (q, 2H), 4.98-5.10 (m, 1H), 6.40 (d, 1H), 6.70 (d, 1H), 6.90-7.00 (m, 2H), 7.20 (d, 2H), 7.50 (d, 2H), 8.85 (s, 2H), 9.15 (s, 1H). MS m/z: 435/437 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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